molecular formula C13H10FIO3 B14285152 Benzoic acid;2-fluoro-4-iodophenol CAS No. 134321-81-6

Benzoic acid;2-fluoro-4-iodophenol

Cat. No.: B14285152
CAS No.: 134321-81-6
M. Wt: 360.12 g/mol
InChI Key: ANKLQHWVPSXPDC-UHFFFAOYSA-N
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Description

Benzoic acid;2-fluoro-4-iodophenol is an organic compound that combines the structural features of benzoic acid and phenol, with additional fluorine and iodine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-iodophenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-fluorophenol with potassium iodide in the presence of tert-butyl hydroperoxide in methanol at room temperature for 12 hours. The reaction mixture is then quenched with sodium thiosulfate and extracted with ethyl acetate. The organic layer is washed with water and brine, concentrated under reduced pressure, and purified by column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for benzoic acid;2-fluoro-4-iodophenol are not well-documented in the literature. the principles of nucleophilic aromatic substitution and the use of appropriate reagents and conditions can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-fluoro-4-iodophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The iodine substituent can be reduced to form the corresponding fluorophenol.

    Substitution: The fluorine and iodine substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Fluorophenol and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Benzoic acid;2-fluoro-4-iodophenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid;2-fluoro-4-iodophenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine and iodine substituents can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzoic acid;2-fluoro-4-iodophenol can be compared with other similar compounds, such as:

    2-fluorobenzoic acid: Lacks the iodine substituent and has different reactivity and applications.

    4-iodophenol: Lacks the fluorine substituent and has different chemical properties.

    2-fluoro-4-nitrophenol: Contains a nitro group instead of an iodine substituent, leading to different reactivity and applications.

Properties

CAS No.

134321-81-6

Molecular Formula

C13H10FIO3

Molecular Weight

360.12 g/mol

IUPAC Name

benzoic acid;2-fluoro-4-iodophenol

InChI

InChI=1S/C7H6O2.C6H4FIO/c8-7(9)6-4-2-1-3-5-6;7-5-3-4(8)1-2-6(5)9/h1-5H,(H,8,9);1-3,9H

InChI Key

ANKLQHWVPSXPDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC(=C(C=C1I)F)O

Origin of Product

United States

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